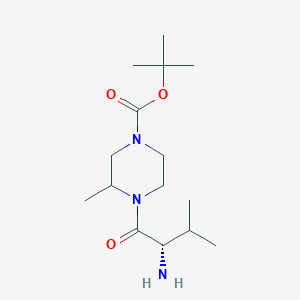
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of tert-butyl esters. This compound is characterized by the presence of a piperazine ring, an amino acid derivative, and a tert-butyl ester group. It is widely used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of Nα-protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and is compatible with a variety of amino acid side chains and substituents.
Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable compared to traditional batch methods.
Industrial Production Methods
Industrial production of tert-butyl esters often employs large-scale flow microreactor systems due to their efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Esterification: DCC and DMAP are commonly used to facilitate ester formation.
Hydrolysis: Aqueous phosphoric acid or other mild acids are used for the deprotection of tert-butyl esters.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) and lithium aluminum hydride (LiAlH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester involves its role as a protecting group in organic synthesis. The tert-butyl ester group protects the carboxyl group of amino acids during peptide synthesis, preventing unwanted side reactions . The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the carboxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl bromoacetate: Another tert-butyl ester used in organic synthesis.
tert-Butyl 2-bromoacetate: Similar in structure and used for similar applications.
Uniqueness
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its combination of a piperazine ring and an amino acid derivative, which provides specific reactivity and functionality in organic synthesis. Its ability to act as a protecting group for amino acids makes it particularly valuable in peptide synthesis .
Eigenschaften
Molekularformel |
C15H29N3O3 |
|---|---|
Molekulargewicht |
299.41 g/mol |
IUPAC-Name |
tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-7-17(9-11(18)3)14(20)21-15(4,5)6/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1 |
InChI-Schlüssel |
DZPRERKOHPPYQH-KIYNQFGBSA-N |
Isomerische SMILES |
CC1CN(CCN1C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CN(CCN1C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol](/img/structure/B12326992.png)



![1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)-](/img/structure/B12327001.png)
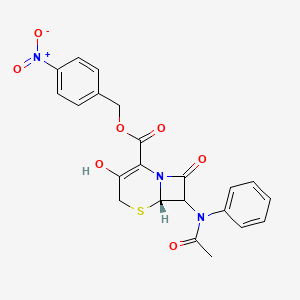


![Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12327039.png)
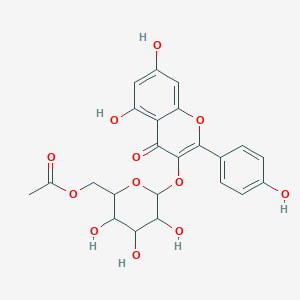
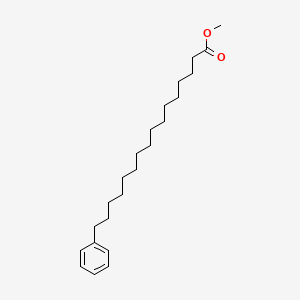
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid](/img/structure/B12327062.png)
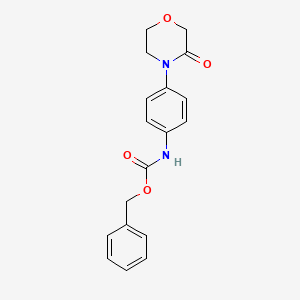
![6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12327066.png)
